2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl-
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 2(3H)-furanone, 3-ethyldihydro-5,5-dimethyl- is defined by its γ-lactone core, a five-membered cyclic ester with distinct substituents influencing its stereochemical and electronic properties. The compound’s molecular formula, C₈H₁₄O₂, corresponds to a saturated furanone derivative bearing an ethyl group at the 3-position and two methyl groups at the 5-position. The SMILES notation (CCC1CC(OC1=O)(C)C) and InChI string (InChI=1S/C8H14O2/c1-4-6-5-8(2,3)10-7(6)9/h6H,4-5H2,1-3H3) provide unambiguous representations of its connectivity, confirming the absence of double bonds or unsaturation within the ring.
Stereochemical analysis reveals the compound is achiral, as no stereocenters are present in its structure. The ethyl and methyl substituents adopt equatorial orientations relative to the lactone ring, minimizing steric strain. Computational models suggest a puckered ring conformation, with the carbonyl oxygen (O1) and the ethyl group (C3) positioned trans to one another, stabilizing the molecule through reduced torsional strain.
Properties
CAS No. |
66094-79-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-6-5-8(2,3)10-7(6)9/h6H,4-5H2,1-3H3 |
InChI Key |
UFQMONUGYOFSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from 3,7-Dimethyl-6-octen-3-ol
One of the primary methods for synthesizing 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- involves the transformation of 3,7-dimethyl-6-octen-3-ol through a multi-step reaction process. This method includes:
Oxidation : The initial step typically involves the oxidation of the alcohol to form a corresponding carbonyl compound.
Cyclization : The carbonyl compound undergoes cyclization under acidic conditions to form the furanone structure.
This method has been reported to yield significant amounts of the desired furanone with good purity levels.
Reaction with Ethyl Acetoacetate
Another effective preparation method involves the reaction of ethyl acetoacetate with an aldehyde under acidic conditions:
Condensation Reaction : Ethyl acetoacetate reacts with an aldehyde in the presence of a strong acid catalyst (such as sulfuric acid).
Cyclization : This mixture is then heated to promote cyclization, leading to the formation of the furanone ring.
The reaction conditions typically involve elevated temperatures (around 100–200 °C) and controlled pressure to optimize yield and minimize by-products.
Use of Microwave-Assisted Techniques
Microwave-assisted synthesis has emerged as a modern approach for preparing furanones, including 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl-. This method offers several advantages such as reduced reaction times and improved yields:
Microwave Irradiation : The starting materials are subjected to microwave irradiation which accelerates the reaction kinetics.
Purification : Post-reaction, purification steps such as recrystallization or column chromatography are employed to isolate the product.
This technique has been shown to produce high yields while minimizing thermal degradation of sensitive compounds.
Summary of Reaction Conditions
| Method | Key Reactants | Acid Catalyst | Temperature Range | Yield (%) |
|---|---|---|---|---|
| Synthesis from Alcohol | 3,7-Dimethyl-6-octen-3-ol | None specified | Variable | High |
| Ethyl Acetoacetate Reaction | Ethyl acetoacetate + Aldehyde | Sulfuric acid | 100–200 °C | Moderate |
| Microwave-Assisted Synthesis | Various starting materials | None specified | Room temperature | High |
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanone derivatives depending on the reagents used.
Scientific Research Applications
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Ethyldihydro-5,5-dimethyl-2(3H)-furanone
- CAS No.: 66094-79-9
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.169 g/mol
- Synonyms: 5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone; 3-Ethyl-5,5-dimethyldihydrofuran-2(3H)-one
Structural Features: This compound is a γ-lactone (furanone) with a five-membered ring structure. Key substituents include:
- A 5,5-dimethyl group on the lactone ring.
- A 3-ethyl group attached to the dihydrofuranone backbone.
Physical Properties :
- Boiling Point : 48–49°C at 1 mmHg .
- Regulatory Status : Added to the Australian Industrial Chemicals Inventory (AIIC) in October 2024, indicating its industrial applicability .
Structural Analogues
The following table compares 3-ethyldihydro-5,5-dimethyl-2(3H)-furanone with structurally related furanones and lactones:
Key Differences and Functional Implications
Substituent Effects on Reactivity and Bioactivity: The ethyl group in the target compound increases lipophilicity compared to methyl-substituted analogues (e.g., 3,5-dimethyl-2(3H)-furanone) . This may enhance membrane permeability in biological systems. Hydroxyl-containing furanones (e.g., Furaneol®, Homofuraneol) exhibit strong aroma properties due to hydrogen bonding and volatility, whereas the target compound lacks hydroxyl groups, limiting its role in flavor chemistry .
Pharmacological Potential: Related furanones, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone, are noted for antioxidant and antimicrobial activities . However, the absence of a hydroxyl group in the target compound may reduce these effects. Brominated furanones (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) inhibit bacterial biofilms , suggesting that halogenation significantly alters bioactivity compared to alkyl-substituted derivatives.
Industrial Applications :
Biological Activity
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is a cyclic organic compound notable for its unique furanone structure and potential biological activities. With a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol, this compound has garnered interest due to its antimicrobial and antioxidant properties, suggesting applications in pharmaceuticals and food preservation.
Chemical Structure and Properties
The compound features a five-membered lactone ring with two methyl groups at positions 5 and 5, and an ethyl group at position 3. This specific arrangement contributes to its distinctive chemical properties and reactivity.
Antimicrobial Properties
Research indicates that 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
A study conducted on the compound's effectiveness against common pathogens revealed the following Minimum Inhibitory Concentrations (MICs):
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.8 |
| Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 1.0 |
These results highlight the compound's potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
In addition to its antimicrobial properties, 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- has demonstrated antioxidant activity. The compound's ability to scavenge free radicals was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 68 |
| 200 | 85 |
The results indicate that higher concentrations of the compound lead to increased inhibition of free radical activity, suggesting its potential utility in preventing oxidative stress-related diseases .
The precise mechanisms through which 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific molecular targets, modulating enzyme or receptor activity relevant in pharmacology and toxicology.
Enzyme Inhibition
Preliminary studies have indicated that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit lipoxygenase activity, which is crucial in inflammatory responses. This inhibition could lead to reduced inflammation and pain associated with various conditions .
Case Studies
Several case studies have explored the application of this compound in various fields:
- Pharmaceutical Development : A study focused on synthesizing derivatives of 2(3H)-Furanone for enhanced biological activity found that modifications to the ethyl group significantly affected antimicrobial potency.
- Food Preservation : Research into the use of this compound as a natural preservative demonstrated its effectiveness in extending the shelf life of perishable goods by inhibiting microbial growth.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for confirming the structural identity of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl-?
- Methodological Answer : Gas chromatography (GC) with polar columns (e.g., HP-Innowax or Ultra-2) is recommended for separation and identification. Retention indices (RI) under specific temperature ramps (e.g., 45°C to 220°C at 15 K/min) can be cross-referenced with existing databases . Mass spectrometry (MS) using electron ionization (EI) provides molecular weight confirmation (C₇H₁₂O₃, MW 144.169) and fragmentation patterns for structural validation .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer : Based on GHS classifications for structurally similar furanones, implement strict personal protective equipment (PPE) protocols: nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of vapors. Emergency procedures include rinsing eyes with water for ≥15 minutes and immediate medical consultation for dermal exposure .
Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, boiling point)?
- Methodological Answer : Use software like EPI Suite or ACD/Labs to estimate logP (predicted ≈0.6) and boiling point (254.3±29.0°C). These tools leverage group contribution methods and QSAR models, validated against experimental data from polar surface area (PSA: 26.3 Ų) and density (1.008±0.06 g/cm³) .
Advanced Research Questions
Q. How can discrepancies in gas chromatography retention indices (RI) for this compound be resolved?
- Methodological Answer : Optimize GC conditions by testing multiple columns (e.g., HP-FFAP vs. TC-Wax) and temperature ramps. For example, a 25 m HP-FFAP column with a 15 K/min ramp from 45°C to 220°C yields RI ≈2070, aligning with literature values . Cross-validate with nuclear magnetic resonance (NMR) to confirm purity and structural isomers.
Q. What synthetic routes are available for introducing functional groups (e.g., hydroxyl, acetyl) to the furanone core?
- Methodological Answer : Atom-efficient methods include:
- Hydroxylation : Oxidative lactonization of 3-ethyl-5,5-dimethylpentenoic acid using catalytic m-CPBA .
- Acetylation : React the hydroxylated derivative with acetic anhydride in pyridine, monitored via thin-layer chromatography (TLC) .
- Stereochemical control : Chiral catalysts (e.g., Ru-BINAP) can optimize enantiomeric excess in asymmetric syntheses .
Q. How do structural modifications (e.g., alkyl chain length, stereochemistry) impact bioactivity or toxicity?
- Methodological Answer : Design a structure-activity relationship (SAR) study:
- Compare the acute oral toxicity (LD₅₀) of 3-ethyl vs. 3-methyl analogs using OECD Guideline 423.
- Assess dermal sensitization via the Local Lymph Node Assay (LLNA) .
- Computational docking studies (e.g., AutoDock Vina) can predict interactions with cytochrome P450 enzymes .
Regulatory and Safety Considerations
Q. What regulatory frameworks apply to this compound in international research collaborations?
- Methodological Answer : Compliance with Australia’s AIIC listing (added October 2024) requires documentation of use intent and risk assessments for cross-border shipments. Align safety protocols with OSHA HCS (29 CFR 1910) for lab handling and EU REACH for environmental impact disclosures .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
